molecular formula C25H27N3O3 B253178 N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide

カタログ番号 B253178
分子量: 417.5 g/mol
InChIキー: YEJLFIWMENMZGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at the University of Nottingham and has since been studied for its potential applications in the treatment of neurological and psychiatric disorders. In

科学的研究の応用

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. It has been shown to selectively block the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking this receptor, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may help to reduce the symptoms of these disorders.

作用機序

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide selectively blocks the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway has been implicated in the development of addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may help to reduce the symptoms of these disorders.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. It has also been shown to reduce the symptoms of Parkinson's disease in animal models. However, further research is needed to determine the full extent of its biochemical and physiological effects.

実験室実験の利点と制限

One of the advantages of using N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects. However, one of the limitations of using N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide is its potential for off-target effects. Like all drugs, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may interact with other receptors or proteins in the body, which could complicate the interpretation of experimental results.

将来の方向性

There are a number of future directions for research on N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential for the treatment of addiction. As a selective dopamine D3 receptor antagonist, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may be able to reduce the reinforcing effects of drugs of abuse and help to prevent relapse. Another area of interest is its potential for the treatment of Parkinson's disease. While N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has shown promise in animal models, further research is needed to determine its efficacy and safety in humans. Additionally, researchers may explore the potential for N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide in the treatment of other psychiatric disorders, such as schizophrenia and depression.

合成法

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-(3-methoxyphenyl)piperazine with 4-benzyloxybenzaldehyde to form N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarbaldehyde. This intermediate is then reduced using sodium borohydride to form the final product, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide.

特性

製品名

N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide

分子式

C25H27N3O3

分子量

417.5 g/mol

IUPAC名

4-(3-methoxyphenyl)-N-(4-phenylmethoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C25H27N3O3/c1-30-24-9-5-8-22(18-24)27-14-16-28(17-15-27)25(29)26-21-10-12-23(13-11-21)31-19-20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3,(H,26,29)

InChIキー

YEJLFIWMENMZGT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

正規SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。